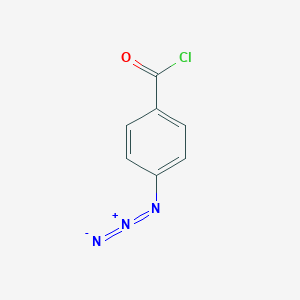

4-Azidobenzoyl chloride

概述

描述

4-Azidobenzoyl chloride is an organic compound with the molecular formula C7H4ClN3O. It is a white crystalline solid that is soluble in ester, ether, and aromatic solvents, and slightly soluble in alcohol solvents . This compound is primarily used as a chemical reagent in various organic synthesis processes, particularly in the synthesis of azide-containing compounds and as an intermediate in the production of other organic compounds .

准备方法

4-Azidobenzoyl chloride can be synthesized through the reaction of 4-azidobenzoic acid with thionyl chloride. The reaction typically involves the following steps:

Reaction Setup: 4-Azidobenzoic acid is dissolved in an appropriate solvent, such as dichloromethane.

Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the solution while maintaining the temperature at around 0°C to 5°C.

Reaction Progress: The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

Industrial production methods for this compound follow similar principles but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

化学反应分析

4-Azidobenzoyl chloride undergoes various types of chemical reactions, including nucleophilic substitution, reduction, and rearrangement reactions.

Nucleophilic Substitution: The azide group in this compound can act as a nucleophile in substitution reactions.

Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

Common reagents and conditions used in these reactions include:

Nucleophilic Substitution: Sodium azide or potassium azide in acetonitrile or dimethyl sulfoxide.

Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

Rearrangement: Heat or the presence of a suitable catalyst.

Major products formed from these reactions include alkyl azides, primary amines, and isocyanates.

科学研究应用

Antibody-Drug Conjugates (ADCs)

4-Azidobenzoyl chloride has been employed in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies that combine antibodies with cytotoxic drugs. Its azido group facilitates the formation of stable linkages to antibodies, enhancing the selectivity and efficacy of the therapeutic agents . Recent studies have demonstrated that ADCs utilizing this compound exhibit improved serum stability and antitumor activity in vivo, making them promising candidates for cancer treatment .

Photoreactive Prodrugs

The compound has also been investigated for use in photoreactive platinum(IV) prodrug complexes designed to release cisplatin upon UV irradiation. The incorporation of this compound into these complexes allows for controlled drug release, which is advantageous for minimizing side effects associated with conventional chemotherapy .

Synthesis of Photoreactive Polymers

In polymer chemistry, this compound is utilized to synthesize photoreactive polymers such as poly(ethylene glycol) derivatives. These polymers can be engineered to respond to light, enabling applications in drug delivery systems and tissue engineering . For example, photoreactive α-4-azidobenzoyl-ω-methoxy-poly(ethylene glycol) (ABMPEG) has been developed for use in biomedical applications where controlled release and spatial precision are essential .

Click Chemistry

The azido group in this compound makes it an excellent candidate for click chemistry reactions, particularly with alkynes to form 1,2,3-triazoles. This reaction is valuable for creating complex molecular architectures that are relevant in drug design and materials science . The ability to form stable triazole linkages enhances the functionality and stability of the resulting compounds.

Selective Labeling Techniques

The azido functionality allows for selective labeling of biomolecules, which is crucial in biochemical assays and imaging techniques. By incorporating this compound into biomolecular constructs, researchers can achieve specific tagging of proteins or nucleic acids, facilitating studies on protein interactions and cellular processes .

Development of Biosensors

In biosensor technology, this compound can be used to modify surfaces for enhanced sensitivity and specificity towards target analytes. The incorporation of azido groups allows for further functionalization with various detection elements, improving the performance of biosensors .

Case Studies and Research Findings

作用机制

The mechanism of action of 4-azidobenzoyl chloride primarily involves its reactivity as an acyl chloride and an azide. The acyl chloride group can undergo nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds . The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles .

Molecular targets and pathways involved in these reactions include:

Nucleophilic Acyl Substitution: The carbonyl carbon of the acyl chloride is the primary target for nucleophiles.

Cycloaddition Reactions: The azide group interacts with alkynes or other dipolarophiles to form triazoles.

相似化合物的比较

4-Azidobenzoyl chloride can be compared with other similar compounds, such as 4-azidobenzoic acid, 4-azidobenzyl chloride, and 4-azidobenzyl alcohol.

4-Azidobenzoic Acid: This compound has a carboxylic acid group instead of an acyl chloride group. It is less reactive in nucleophilic acyl substitution reactions but can still participate in azide-related reactions.

4-Azidobenzyl Chloride: This compound has a benzyl chloride group instead of an acyl chloride group. It is more reactive in nucleophilic substitution reactions but does not undergo acyl substitution reactions.

4-Azidobenzyl Alcohol: This compound has a hydroxyl group instead of an acyl chloride group. It is less reactive in nucleophilic substitution reactions but can be converted to other functional groups through oxidation or substitution reactions.

The uniqueness of this compound lies in its dual reactivity as both an acyl chloride and an azide, making it a versatile reagent in organic synthesis.

生物活性

Introduction

4-Azidobenzoyl chloride (C7H4ClN3O) is an organic compound that has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of an azide group (-N3) attached to a benzoyl chloride moiety. This structure imparts specific reactive properties that are exploited in biochemical applications. Key physical properties include:

| Property | Value |

|---|---|

| Melting Point | 58 °C |

| Boiling Point | Not specified |

| Density | Not specified |

| Refractive Index | 1.5618 (estimate) |

| LogP | 2.46016 |

These properties facilitate its use in various chemical reactions, particularly in the synthesis of complex organic molecules.

1. Antiviral Activity

Research has demonstrated that azido compounds, including this compound, can effectively inactivate enveloped viruses such as HIV-1 when exposed to UV light. The mechanism involves the formation of reactive species that covalently bond with viral proteins, leading to viral inactivation. In a study, compounds with azido groups showed complete inactivation of HIV-1 after short UV irradiation periods, indicating their potential as antiviral agents .

2. Enzyme Activity Modulation

This compound has been utilized in studies examining its effects on enzyme activity. For instance, it was found to modulate alcohol dehydrogenase activity during azidolysis reactions, suggesting that it can influence metabolic pathways through enzyme interactions . This modulation could be significant for developing therapeutic strategies targeting metabolic disorders.

3. Synthesis of Bioactive Compounds

The compound serves as a key intermediate in synthesizing various bioactive molecules. For example, it has been used in the preparation of triazole-based inhibitors that exhibit significant biological activity against certain targets, demonstrating its utility in drug development . The incorporation of this compound into these compounds enhances their pharmacological profiles.

Case Studies

- Inactivation of HIV-1 : A study demonstrated that treatment with azido compounds followed by UVA irradiation resulted in complete viral inactivation. The mechanism was attributed to the photoinduced covalent reaction with viral proteins .

- Enzyme Modulation : In a biochemical assay, the addition of this compound led to a measurable decrease in alcohol dehydrogenase activity, which could be compensated by increasing enzyme concentrations .

- Synthesis of Triazole Derivatives : The compound was reacted with arylacetylenes to produce triazole-linked phenyl sulfoxides and sulfones, showcasing its versatility in synthetic organic chemistry .

Table of Biological Activities

属性

IUPAC Name |

4-azidobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-7(12)5-1-3-6(4-2-5)10-11-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKYTTAVNYTVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163995 | |

| Record name | 4-Azidobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14848-01-2 | |

| Record name | 4-Azidobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14848-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azidobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014848012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azidobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Azidobenzoyl chloride facilitate the modification of polysulfone ultrafiltration membranes?

A1: this compound serves as a linking agent to attach poly(ethylene glycol) (PEG) chains onto polysulfone (PSf) surfaces. This process involves several steps:

- Synthesis of the photoreactive linker: this compound reacts with monomethoxy-PEG (MPEG), replacing the hydroxyl group of MPEG with the 4-azidobenzoyl group. This creates α-4-azidobenzoyl-ω-methoxy-PEG (ABMPEG), a molecule containing both a photoreactive azide group and a PEG chain. []

- Adsorption and photo-grafting: ABMPEG is then introduced to the PSf membrane where it adsorbs onto the surface. Upon exposure to UV light, the azide group within ABMPEG becomes reactive, forming covalent bonds with the PSf surface. This results in the PEG chains being "grafted" onto the PSf membrane. []

Q2: What are the observed effects of this surface modification on the polysulfone membrane?

A2: The grafting of PEG chains onto the PSf membrane surface leads to several significant changes:

- Increased hydrophilicity: The modified membrane exhibits a higher affinity for water, as demonstrated by contact angle measurements. This change is attributed to the hydrophilic nature of the attached PEG chains. []

- Reduced protein adsorption: The modified membrane demonstrates a 70% decrease in bovine serum albumin (BSA) adsorption compared to the unmodified membrane. This reduction is likely due to the PEG chains forming a barrier that hinders protein interaction with the PSf surface. []

- Improved permeability stability: The modification also leads to less severe permeability decay after protein adsorption. This suggests that the PEG coating helps maintain the membrane's filtration performance even after exposure to protein-containing solutions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。